molecular formula C18H29N3O2S B486173 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane CAS No. 825608-10-4

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B486173
CAS No.: 825608-10-4
M. Wt: 351.5g/mol
InChI Key: GTYPWSBKANVTRX-UHFFFAOYSA-N
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Description

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethylphenyl group and a sulfonyl azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is not well-documented. compounds with similar structures often interact with specific molecular targets, such as receptors or enzymes, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)azepane is unique due to its specific combination of a piperazine ring, a 2,6-dimethylphenyl group, and a sulfonyl azepane moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-16-8-7-9-17(2)18(16)19-12-14-21(15-13-19)24(22,23)20-10-5-3-4-6-11-20/h7-9H,3-6,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYPWSBKANVTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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